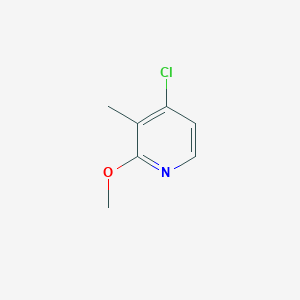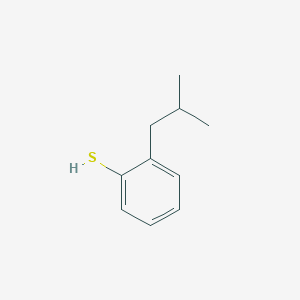
(2,6-Dichloropyridin-4-yl)methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate is a chemical compound that belongs to the class of halogenated heterocyclic compounds It is characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to a pyridine ring, along with a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate typically involves the chlorination of 4-pyridinemethanol followed by the introduction of the methanesulfonate group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group in 2,6-Dichloro-4-pyridinemethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less halogenated pyridine derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2,6-Dichloro-4-pyridinecarboxylic acid.
Reduction: 4-pyridinemethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chlorine atoms and the methanesulfonate group can enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-4-pyridinemethanol: Lacks the methanesulfonate group but shares similar chemical properties.
4-Pyridinemethanol: Lacks the chlorine atoms and the methanesulfonate group, making it less reactive.
2,6-Dichloropyridine: Lacks the hydroxymethyl and methanesulfonate groups, making it a simpler halogenated pyridine.
Uniqueness: 2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the methanesulfonate group allows for versatile applications in various fields.
Eigenschaften
Molekularformel |
C7H7Cl2NO3S |
|---|---|
Molekulargewicht |
256.11 g/mol |
IUPAC-Name |
(2,6-dichloropyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-14(11,12)13-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 |
InChI-Schlüssel |
ZUJJFICKMYEINT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1=CC(=NC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


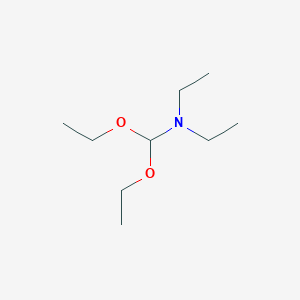
![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)

![n-{2-[(4-Chlorophenyl)sulfanyl]ethyl}aniline](/img/structure/B13983363.png)
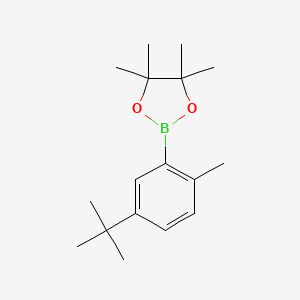
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
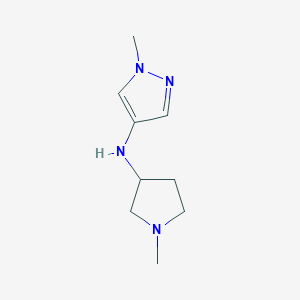
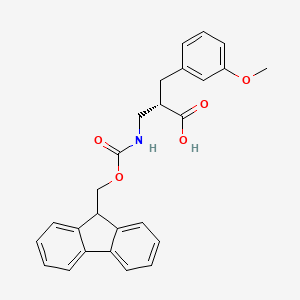
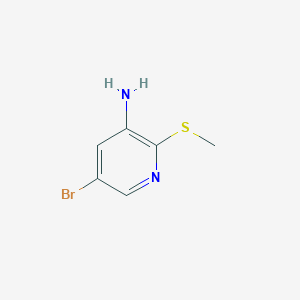
![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)
